molecular formula C20H17ClN4O B2865407 N-(3-chlorophenyl)-2-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 933251-22-0

N-(3-chlorophenyl)-2-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No. B2865407
CAS RN: 933251-22-0
M. Wt: 364.83
InChI Key: NVPDYGVISFZXCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chlorophenyl)-2-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine is a chemical compound that belongs to the pyrazolopyrimidine family. It has gained a lot of attention in recent years due to its potential therapeutic applications in various diseases.

Scientific Research Applications

Synthesis and Crystallography

Researchers have synthesized various pyrazolo[1,5-a]pyrimidine derivatives to explore their crystal structures and potential biological activities. For example, the synthesis and crystallography of 5-chloro-3-(2,4-dichlorophenyl)-N-(3-methoxyphenyl)-2-methyl-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine demonstrated the compound's moderate anticancer activity, suggesting the chemical class's relevance in developing anticancer agents (Lu Jiu-fu et al., 2015).

Biological Activities

Several studies have focused on creating pyrazolo[1,5-a]pyrimidine derivatives to evaluate their biological activities, including antitumor, antimicrobial, and enzyme inhibition effects. For instance, compounds synthesized from enaminones and exhibiting structures related to pyrazolo[1,5-a]pyrimidine showed potent antitumor and antimicrobial activities, highlighting the scaffold's utility in developing new therapeutic agents (S. Riyadh, 2011).

Pharmacological Evaluation

The pharmacological evaluation of 2-arylpyrazolo[4,3-d]pyrimidin-7-amines designed as human A3 adenosine receptor antagonists indicates the chemical class's potential in neuroprotection and counteracting chemotherapy-induced neurotoxicity (L. Squarcialupi et al., 2013). This showcases the compound's relevance in developing treatments for neurodegenerative conditions.

Fluorescence and Photophysical Properties

The study on 3-formylpyrazolo[1,5- a]pyrimidines as intermediates for functional fluorophores explores their application in developing novel fluorescent probes, which could be used in biological imaging and environmental sensing. This research underscores the pyrazolo[1,5-a]pyrimidine derivatives' potential in creating high-performance fluorescent materials (Juan C Castillo et al., 2018).

properties

IUPAC Name

N-(3-chlorophenyl)-2-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN4O/c1-13-10-19(23-15-7-5-6-14(21)11-15)25-20(22-13)12-17(24-25)16-8-3-4-9-18(16)26-2/h3-12,23H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVPDYGVISFZXCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC(=NN2C(=C1)NC3=CC(=CC=C3)Cl)C4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chlorophenyl)-2-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine

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